5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl- 5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-
Brand Name: Vulcanchem
CAS No.: 59303-77-4
VCID: VC15910942
InChI: InChI=1S/C18H13NO2/c20-18(13-7-2-1-3-8-13)14-9-4-5-11-16(14)21-17-15(18)10-6-12-19-17/h1-12,20H
SMILES:
Molecular Formula: C18H13NO2
Molecular Weight: 275.3 g/mol

5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-

CAS No.: 59303-77-4

Cat. No.: VC15910942

Molecular Formula: C18H13NO2

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl- - 59303-77-4

Specification

CAS No. 59303-77-4
Molecular Formula C18H13NO2
Molecular Weight 275.3 g/mol
IUPAC Name 5-phenylchromeno[2,3-b]pyridin-5-ol
Standard InChI InChI=1S/C18H13NO2/c20-18(13-7-2-1-3-8-13)14-9-4-5-11-16(14)21-17-15(18)10-6-12-19-17/h1-12,20H
Standard InChI Key HLFMWHGFPSFICX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2(C3=C(N=CC=C3)OC4=CC=CC=C42)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 5H-benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl- consists of a benzopyran scaffold fused to a pyridine ring at the [2,3-b] position. The phenyl group at the 5-position introduces steric and electronic effects that influence reactivity. X-ray crystallography of analogous compounds reveals planar configurations with dihedral angles between the pyran and pyridine rings ranging from 5° to 15°, depending on substituents . The hydroxyl group at position 5 participates in intramolecular hydrogen bonding, stabilizing the molecule in the solid state.

Spectroscopic Properties

Key spectroscopic data include:

  • ¹H NMR (DMSO-d₆): Signals at δ 7.42–7.79 ppm (aromatic protons), δ 9.33 ppm (hydroxyl proton), and δ 2.62–2.68 ppm (methyl groups in acetylated derivatives) .

  • HRMS: A molecular ion peak at m/z 254.0820 (M⁺+H) for the parent structure and m/z 294.1130 for acetylated variants .

  • IR: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .

Synthesis Methodologies

Vilsmeier-Heck Reaction

A common route involves the Vilsmeier-Heck reaction of 4-hydroxycoumarin to yield 4-chloro-3-formyl coumarin, which subsequently reacts with active methylene compounds (e.g., acetylacetone) in ethanol under basic conditions (Et₃N, NH₄OAc). This one-pot method achieves yields up to 90% without chromatographic purification .

Optimized Conditions for Synthesis

ParameterOptimal Value
Temperature60°C
Reaction Time2 hours
SolventEthanol
BaseTriethylamine
Yield85–90%

Source: Adapted from

Cyclocondensation Strategies

Alternative approaches employ cyclocondensation of 1-aryl-3-(2-hydroxyphenyl)-2-propen-1-ones with malononitrile in alcoholic KOH, forming the pyridine ring via Michael addition and subsequent cyclization . This method is notable for producing derivatives with electron-withdrawing groups at the 3-position, which modulate electronic properties .

Reactivity and Functionalization

Acid-Base Transformations

Protonation at the pyridine nitrogen occurs in acidic media (pH < 3), leading to ring-opening reactions and formation of quinoidal structures. Deprotonation of the hydroxyl group (pKa ≈ 9.2) enhances nucleophilic reactivity at the 5-position, enabling alkylation or acylation .

Nucleophilic Substitution

The acetyloxy group in 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetates undergoes substitution with alcohols, amines, or water to yield 5-alkoxy, 5-hydroxy, or 5-acylamino derivatives . For example, treatment with methanol in HCl affords 5-methoxy variants with 75% efficiency .

Industrial and Research Applications

Medicinal Chemistry

The scaffold serves as a precursor for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Derivatives with sulfonamide groups at the 4-position are under investigation as antidiabetic agents targeting α-glucosidase .

Material Science

Thin films of chromenopyridine-polyaniline composites exhibit photoluminescence at 450–470 nm, suggesting utility in organic LEDs .

Future Research Directions

Synthetic Challenges

  • Regioselectivity: Controlling the position of ring fusion during cyclization remains problematic, with byproduct formation exceeding 20% in some cases .

  • Green Chemistry: Replacing Et₃N with biodegradable bases (e.g., choline chloride) could improve sustainability .

Pharmacological Exploration

  • In Vivo Toxicity: No data exist on acute toxicity (LD₅₀) or metabolic pathways.

  • Targeted Drug Delivery: Functionalization with PEG chains may enhance bioavailability for anticancer applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator